molecular formula C18H21N3O3 B2821606 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034302-30-0

2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2821606
CAS No.: 2034302-30-0
M. Wt: 327.384
InChI Key: IYYYRHBRVOQJFX-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound It features a complex structure with multiple functional groups, including a methoxy group, a methyl group, a pyrimidin-2-yloxy group, and a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the pyrimidin-2-yloxy group: This step may involve nucleophilic substitution reactions.

    Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The pyrimidin-2-yloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethanone: Lacks the pyrimidin-2-yloxy group.

    2-(3-Methylphenyl)-1-(pyrimidin-2-yloxy)pyrrolidine: Lacks the methoxy group.

    2-(4-Methoxy-3-methylphenyl)-1-(pyrrolidin-1-yl)ethanone: Lacks the pyrimidin-2-yloxy group.

Uniqueness

The presence of both the pyrimidin-2-yloxy group and the pyrrolidin-1-yl group in 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone makes it unique compared to similar compounds

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-10-14(4-5-16(13)23-2)11-17(22)21-9-6-15(12-21)24-18-19-7-3-8-20-18/h3-5,7-8,10,15H,6,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYYRHBRVOQJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)OC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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